molecular formula C5H11NO2 B1428926 2-[(Oxetan-3-yl)amino]ethan-1-ol CAS No. 1343942-75-5

2-[(Oxetan-3-yl)amino]ethan-1-ol

Cat. No.: B1428926
CAS No.: 1343942-75-5
M. Wt: 117.15 g/mol
InChI Key: OQCWLAMXJVEQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Oxetan-3-yl)amino]ethan-1-ol (CAS 1343942-75-5) is a chemical building block of significant interest in medicinal chemistry and drug discovery programs. This compound, with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol, features a polar oxetane ring, a motif known to impart favorable properties to drug candidates . The oxetane moiety is a compact, polar, and highly versatile four-membered heterocycle that serves as a valuable bioisostere for carbonyl and gem-dimethyl groups . Its incorporation into small molecules is a established strategy to improve key physicochemical properties, such as enhancing aqueous solubility, reducing lipophilicity (LogP), and improving metabolic stability . These properties make 2-[(Oxetan-3-yl)amino]ethan-1-ol a valuable synthon for researchers designing novel bioactive compounds targeting a wide range of human diseases, including cancer, viral infections, and autoimmune disorders . The structure contains both hydrogen bond donors and acceptors (TPSA: 41.49), which can be crucial for target engagement . This product is supplied with a guaranteed purity of ≥98% . It is intended for research and manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers should consult the safety data sheet (SDS) and note that this compound is classified as dangerous goods (UN 2735, Class 8, Packing Group III) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxetan-3-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-2-1-6-5-3-8-4-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCWLAMXJVEQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343942-75-5
Record name 2-[(oxetan-3-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-[(Oxetan-3-yl)amino]ethan-1-ol CAS 1343942-75-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1343942-75-5 | Role: Strategic Building Block for Fragment-Based Drug Discovery (FBDD)

Executive Summary

2-[(Oxetan-3-yl)amino]ethan-1-ol (CAS 1343942-75-5) represents a high-value intermediate in modern medicinal chemistry, specifically designed to leverage the "oxetane advantage." As drug discovery moves away from lipophilic, flat structures, this building block offers a critical solution: it introduces metabolic stability and polarity control without the high molecular weight penalty of traditional solubilizing groups.

This guide details the physicochemical profile, synthetic pathways, and strategic application of this molecule, grounded in the foundational "oxetane bioisostere" principles established by Carreira, Rogers-Evans, and Müller.[1]

Physicochemical Profile

The utility of CAS 1343942-75-5 lies in its ability to modulate the basicity of the amine and lower the overall LogD of the target molecule.

Table 1: Core Chemical Properties

PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula C₅H₁₁NO₂Low MW fragment (<150 Da) ideal for FBDD.
Molecular Weight 117.15 g/mol Minimal impact on Ligand Efficiency (LE).
Physical State Viscous Oil / Low-melting SolidHandling requires precise weighing; often hygroscopic.
pKa (Predicted) ~6.5 – 7.5 (Amine)Critical: The electron-withdrawing oxetane ring lowers the amine pKa compared to standard alkyl amines (~10), reducing hERG liability and lysosomal trapping.
LogP (Predicted) -1.2 to -0.8Highly hydrophilic; excellent for lowering the lipophilicity of greasy scaffolds.
H-Bond Donors 2 (OH, NH)Facilitates specific binding interactions.
H-Bond Acceptors 3 (O-ring, OH, NH)High polarity relative to size.

Strategic Utility: The Oxetane Advantage

The integration of the oxetane ring is not merely structural; it is a functional tactic to alter the physicochemical landscape of a lead compound.

Bioisosterism and Metabolic Stability

Unlike the gem-dimethyl group, which it often replaces, the oxetane ring is metabolically robust. The 3-position of the oxetane blocks metabolic "soft spots" (such as labile C-H bonds) while simultaneously increasing solubility due to the high dipole moment of the ether oxygen.

Key Mechanism:

  • Dipole Alignment: The oxetane oxygen and the amine nitrogen create a localized dipole that enhances solvation.

  • Basicity Modulation: The inductive effect of the oxetane oxygen reduces the electron density on the adjacent nitrogen. This lowers the pKa, often improving oral bioavailability and blood-brain barrier (BBB) permeability.

Decision Logic for Application

The following diagram illustrates the decision matrix for employing CAS 1343942-75-5 in a lead optimization campaign.

OxetaneLogic Problem Lead Compound Issue Solubility Poor Aqueous Solubility Problem->Solubility Metabolism High Metabolic Clearance (N-Dealkylation) Problem->Metabolism hERG hERG Liability (High pKa) Problem->hERG Solution Incorporate CAS 1343942-75-5 (Oxetanyl-Ethanolamine) Solubility->Solution Bioisostere Metabolism->Solution Stability hERG->Solution pKa Modulation Result1 Result: Increased Polarity (Lower LogD) Solution->Result1 Result2 Result: Blocked Metabolic Site (Steric/Electronic) Solution->Result2 Result3 Result: Lowered pKa (Reduced Cationic Character) Solution->Result3

Figure 1: Strategic decision tree for deploying the oxetanyl-amino-alcohol motif to resolve ADME-Tox liabilities.

Synthetic Methodology

The synthesis of 2-[(Oxetan-3-yl)amino]ethan-1-ol is typically achieved via reductive amination . While conceptually simple, the acid sensitivity of the oxetane ring demands specific protocol adjustments.

Reaction Protocol

Reagents: Oxetan-3-one, Ethanolamine, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Imine Formation (Pre-complexation):

    • Dissolve Oxetan-3-one (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂).

    • Add Ethanolamine (1.1 equiv).

    • Critical Note: Do NOT use strong acid catalysts (like HCl) which promote ring opening. If catalysis is needed, use a mild Lewis acid or minimal acetic acid, but standard secondary amine formation often proceeds without it.

    • Stir at room temperature for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise. STAB is preferred over NaCNBH₃ for its lower toxicity and better control, and over NaBH₄ to prevent direct reduction of the ketone to oxetan-3-ol (a common byproduct).

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (Basic pH preserves the ring).

    • Extract with DCM or EtOAc. Note: The product is polar; multiple extractions or continuous extraction may be necessary.

    • Dry over Na₂SO₄ and concentrate.

Synthesis Diagram

SynthesisWorkflow Oxetanone Oxetan-3-one (Electrophile) Complex Hemiaminal/Imine Intermediate Oxetanone->Complex SideProduct Side Product: Oxetan-3-ol Oxetanone->SideProduct Direct Reduction (If NaBH4 used) Amine Ethanolamine (Nucleophile) Amine->Complex Reduction Reduction (STAB, 0°C -> RT) Complex->Reduction Product 2-[(Oxetan-3-yl)amino]ethan-1-ol (CAS 1343942-75-5) Reduction->Product

Figure 2: Reductive amination pathway. Note the competitive direct reduction risk if non-selective reducing agents are used.

Stability & Handling Guidelines

The oxetane ring possesses significant ring strain (~107 kJ/mol), making it susceptible to ring-opening reactions under specific conditions.

  • Acid Sensitivity:

    • Danger: Strong Brønsted acids (HCl, H₂SO₄) will protonate the ether oxygen, leading to nucleophilic attack and ring opening (often yielding the corresponding 1,3-diol derivatives).

    • Protocol: Maintain pH > 4 during workups. Use basic buffers (NaHCO₃) or neutral conditions.

    • Storage: Store the free base under inert gas at -20°C. If salt formation is required for stability, use weak acids (e.g., fumaric acid) or ensure the salt is strictly anhydrous.

  • Thermal Stability:

    • Generally stable up to 100°C in neutral solvents.

    • Avoid prolonged heating in protic solvents which may facilitate solvolysis.

  • Reactivity:

    • The secondary amine is the primary reactive handle. It can be readily acylated, alkylated, or used in SNAr reactions to attach the fragment to larger drug scaffolds.

References

  • Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5][6][7][8][9] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[9] Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Chameleons in Drug Discovery." Angewandte Chemie International Edition, 49(21), 3524-3529. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4][7] Chemical Reviews, 116(19), 12150–12233. Link

Sources

An In-depth Technical Guide on the Structure-Activity Relationship of Oxetan-3-yl Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable and increasingly utilized motif in modern drug discovery.[1][2][3] Initially regarded as a synthetic curiosity, its unique combination of physicochemical properties has captured the attention of medicinal chemists seeking to overcome common challenges in drug design.[4][5] The strained yet stable nature of the oxetane ring imparts a fascinating blend of characteristics, making it an attractive surrogate for more traditional functional groups.[6]

Oxetanes, particularly those substituted at the 3-position, offer a compelling proposition as bioisosteres for gem-dimethyl and carbonyl groups.[3][4][5][6] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in the optimization of drug candidates.[5][7] Furthermore, the introduction of an oxetane can modulate the basicity of nearby amine functionalities, a crucial factor in fine-tuning pharmacokinetic and pharmacodynamic profiles.[2][7][8][9] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of oxetan-3-yl amine derivatives, a class of compounds that has demonstrated considerable promise across various therapeutic areas.

The Strategic Advantage of the Oxetan-3-yl Amine Scaffold

The incorporation of an amine group at the 3-position of the oxetane ring creates a versatile scaffold for building diverse chemical libraries. This substitution pattern is particularly advantageous as it often results in non-chiral molecules, simplifying synthesis and analysis.[3] The juxtaposition of the polar oxetane oxygen and the basic amine nitrogen creates a unique electronic and steric environment that can be exploited to achieve potent and selective interactions with biological targets.

Key Physicochemical Properties and Their Modulation

The oxetane moiety exerts a profound influence on the physicochemical properties of a molecule. Understanding these effects is paramount to leveraging the full potential of oxetan-3-yl amine derivatives in drug design.

PropertyEffect of Oxetane IncorporationRationale
Aqueous Solubility Generally IncreasedThe polar nature of the ether oxygen enhances hydrogen bonding with water.[1][7]
Lipophilicity (LogD) Generally DecreasedThe polarity of the oxetane ring reduces the overall lipophilicity of the molecule.[4][7]
Metabolic Stability Often ImprovedThe oxetane ring can block sites of metabolism, serving as a more stable replacement for gem-dimethyl groups.[3][4][7]
Amine Basicity (pKa) DecreasedThe electron-withdrawing nature of the oxetane ring reduces the basicity of adjacent amines.[2][7][8][9]
Molecular Conformation InfluencedThe rigid and puckered conformation of the oxetane ring can favorably orient substituents for target binding.[1][9]

The ability to fine-tune these properties by introducing an oxetane ring provides a powerful tool for lead optimization. For instance, reducing the basicity of a terminal amine can mitigate the risk of hERG inhibition and improve oral bioavailability.[2][8]

Structure-Activity Relationship (SAR) Exploration

The biological activity of oxetan-3-yl amine derivatives is highly dependent on the nature and substitution pattern of the appended functionalities. A systematic exploration of the SAR is crucial for identifying potent and selective drug candidates.

Core Scaffold Modifications

The core oxetan-3-yl amine scaffold can be modified in several key positions, each influencing the overall activity and selectivity of the compound.

SAR_Core_Scaffold Core Oxetan-3-yl Amine R1 R1 Substituent (on Amine) Core->R1 Modulates Target Affinity & Selectivity R2 R2 Substituent (on Oxetane) Core->R2 Influences Physicochemical Properties Linker Linker Moiety Core->Linker Controls Spatial Orientation & Flexibility

Caption: Key modification points on the oxetan-3-yl amine scaffold.

The Amine Substituent (R1)

The substituent(s) on the amine nitrogen are critical determinants of biological activity. This position often directly interacts with the target protein, and modifications here can lead to dramatic changes in potency and selectivity.

  • Aryl and Heteroaryl Groups: These are commonly employed to engage in pi-stacking, hydrogen bonding, and other key interactions within the binding pocket. The electronic nature of the ring (electron-donating vs. electron-withdrawing) can significantly impact activity. For example, in the development of kinase inhibitors, substituted anilines have been shown to be effective.[1]

  • Alkyl Chains and Cycloalkyl Groups: These can be used to probe hydrophobic pockets and influence the overall lipophilicity of the molecule.

  • Hydrogen Bond Donors and Acceptors: The incorporation of functionalities capable of hydrogen bonding can enhance target affinity and specificity.

Oxetane Ring Substitution (R2)

While this guide focuses on 3-amino oxetanes, substitution at other positions of the oxetane ring can also be explored. However, it's important to note that this can introduce chirality and additional synthetic complexity. The 3,3-disubstitution pattern is particularly interesting as it can act as a surrogate for gem-dimethyl and carbonyl groups.[4]

The Linker Moiety

In many cases, the oxetan-3-yl amine is connected to a larger pharmacophore via a linker. The nature of this linker (e.g., amide, ether, alkyl chain) is crucial for maintaining the optimal orientation of the key binding elements.

Case Study: Oxetan-3-yl Amines as Kinase Inhibitors

Kinase inhibitors represent a prominent therapeutic class where oxetan-3-yl amine derivatives have shown significant promise.[1] The oxetane moiety can serve as a non-classical isostere of the carbonyl group often found in hinge-binding motifs.[1]

Kinase_Inhibitor_SAR cluster_0 General Kinase Inhibitor Scaffold cluster_1 Oxetane-based Analogue Scaffold Hinge Binder Core Solubility Group Oxetane_Analogue Oxetan-3-yl Amine Core Solubility Group Scaffold:head->Oxetane_Analogue:head Bioisosteric Replacement note_hinge Forms H-bonds with kinase hinge Oxetane_Analogue:head->note_hinge note_solubility Improves physicochemical properties Oxetane_Analogue:sol->note_solubility

Caption: Bioisosteric replacement of a carbonyl with an oxetane in a kinase inhibitor.

In this context, the oxetane oxygen can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group with the kinase hinge region. The amine portion can be functionalized with various aromatic and heteroaromatic groups to target specific kinases. The inherent properties of the oxetane can also contribute to improved solubility and metabolic stability, addressing common liabilities of kinase inhibitors.

Experimental Protocols

The synthesis and evaluation of oxetan-3-yl amine derivatives require robust and reproducible experimental protocols. The following sections provide detailed methodologies for key steps in the drug discovery workflow.

Synthesis of Oxetan-3-yl Amine Derivatives

The most common and versatile route to oxetan-3-yl amine derivatives is through the reductive amination of oxetan-3-one.[4]

Step 1: Synthesis of Oxetan-3-one

Oxetan-3-one is a key intermediate, and several synthetic routes have been developed for its preparation.[6][10] A modern and efficient method involves the gold-catalyzed oxidation of propargylic alcohols.[10]

Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [10]

  • To a solution of the appropriate propargylic alcohol in a suitable solvent (e.g., dichloromethane), add the gold catalyst (e.g., PPh3AuCl/AgOTf) and an oxidant (e.g., 3,5-dichloropyridine N-oxide).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and purify the crude product by column chromatography to yield oxetan-3-one.

Step 2: Reductive Amination

Protocol: Reductive Amination of Oxetan-3-one

  • Dissolve oxetan-3-one and the desired primary or secondary amine in a suitable solvent (e.g., dichloroethane or methanol).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by quenching with an aqueous solution and extracting the product with an organic solvent.

  • Purify the final oxetan-3-yl amine derivative by column chromatography or recrystallization.

Reductive_Amination_Workflow start Start step1 Dissolve Oxetan-3-one & Amine start->step1 step2 Add Reducing Agent step1->step2 step3 Stir at RT step2->step3 step4 Reaction Workup step3->step4 step5 Purification step4->step5 end Final Product step5->end

Caption: Workflow for the reductive amination of oxetan-3-one.

Biological Evaluation

The biological evaluation of oxetan-3-yl amine derivatives will depend on the specific therapeutic target. The following is a general protocol for assessing the in vitro potency of a compound against a target enzyme, such as a kinase.

Protocol: In Vitro Kinase Inhibition Assay

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a microplate, combine the kinase, a suitable substrate, and ATP.

  • Add the diluted test compound to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Oxetan-3-yl amine derivatives represent a promising and versatile class of compounds in drug discovery. Their unique physicochemical properties, coupled with their synthetic tractability, make them an attractive scaffold for the development of novel therapeutics. The ability of the oxetane moiety to improve solubility, metabolic stability, and modulate amine basicity provides a powerful tool for overcoming common drug design hurdles.

Future research in this area will likely focus on the development of new synthetic methodologies to access a wider range of substituted oxetanes, further expanding the available chemical space. Additionally, the application of computational modeling and structure-based design will continue to play a crucial role in the rational design of potent and selective oxetan-3-yl amine derivatives. As our understanding of the intricate structure-activity relationships of this compound class deepens, we can anticipate the emergence of new and innovative drug candidates with improved efficacy and safety profiles.

References

  • An In-depth Technical Guide to the Synthesis of N-Oxetan-3-ylidenehydroxylamine - Benchchem.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available from: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. Available from: [Link]

  • Chemical Space Exploration of Oxetanes - MDPI. Available from: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. Available from: [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. Available from: [Link]

  • Oxetane nucleus containing bioactive compounds. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Application Notes and Protocols: The Use of N-Oxetan-3-ylidenehydroxylamine in Medicinal Chemistry - Benchchem.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC. Available from: [Link]

Sources

Technical Guide: pKa Modulation of Secondary Amines via Oxetan-3-yl Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the modulation of amine basicity is a critical lever for optimizing oral bioavailability, reducing hERG liability, and improving metabolic stability. The replacement of gem-dimethyl or isopropyl groups with the oxetan-3-yl moiety has emerged as a high-impact strategy.[1]

This guide details the physicochemical rationale, quantitative impact, and synthetic protocols for utilizing the oxetan-3-yl group to reduce the pKa of secondary amines. Data indicates this modification typically lowers basicity by 2.0–3.0 log units while simultaneously lowering LogD and enhancing metabolic robustness, positioning it as a superior bioisostere for alkyl groups in lead optimization.[1]

The Physicochemical Rationale

The utility of the oxetan-3-yl group stems from its unique ability to act as a "polar gem-dimethyl surrogate."[1][2] While sterically similar to an isopropyl or gem-dimethyl group, its electronic profile is fundamentally different due to the presence of the ethereal oxygen.

Electronic Inductive Effect (-I)

The primary mechanism for pKa reduction is the strong inductive electron-withdrawing effect (-I) of the oxetane oxygen.[1][3]

  • Mechanism: The oxygen atom, located

    
     to the nitrogen in the 3-aminooxetane system, pulls electron density away from the 
    
    
    
    -carbon (C3 of the ring).[3]
  • Propagation: This electron deficiency propagates to the amine nitrogen, stabilizing the lone pair and significantly destabilizing the protonated ammonium species.

  • Result: The energy barrier for protonation increases, resulting in a lower pKa.[1]

Solvation and Lipophilicity

Unlike carbocyclic analogs (cyclopropane/cyclobutane), the oxetane oxygen acts as a hydrogen bond acceptor (HBA) but not a donor.

  • LogP/LogD Reduction: The polarity of the oxygen atom reduces the overall lipophilicity of the molecule compared to its alkyl counterparts.

  • Solubility: The exposed oxygen lone pairs improve aqueous solubility, often a limiting factor for lipophilic amine drugs.[1]

Quantitative Impact: Data Analysis

The following data illustrates the structural impact of the oxetan-3-yl group compared to standard alkyl substituents.

Table 1: Comparative Basicity and Lipophilicity

Data synthesized from Wuitschik et al. (2006/2010) and internal medicinal chemistry datasets.

Substituent (R) on Ph-CH₂-NH-RpKa (Conjugate Acid)

pKa (vs Isopropyl)
LogP (Calc)Metabolic Stability (Microsomal)
Isopropyl 9.9 2.3Low (N-dealkylation/oxidation)
Cyclopropyl 8.9 -1.02.1Medium
Oxetan-3-yl 7.2 -2.7 1.2 High (Blocked metabolic hotspot)
Cyclobutyl 10.0 +0.12.6Low
Visualization: Structural Logic Flow

OxetaneLogic Substituent Alkyl Substituent (Isopropyl) Problem High pKa (~10) High LogP Metabolic Liability Substituent->Problem Causes Solution Oxetan-3-yl Replacement Problem->Solution Optimization Mechanism Inductive Effect (-I) Oxygen Polarity Solution->Mechanism Introduces Outcome pKa ~7.2 (-2.7 units) Lower LogD Blocked Metabolism Mechanism->Outcome Yields

Figure 1: The logic flow of replacing alkyl groups with oxetane to resolve DMPK liabilities.

Synthetic Methodology: Reductive Amination

The most robust method for installing the oxetan-3-yl group is the reductive amination of a primary amine with oxetan-3-one .[1]

Note on Reagent Stability: Oxetan-3-one is volatile and potentially unstable.[1] It should be stored cold and used promptly. Commercial solutions (e.g., in dichloromethane) are often more stable than the neat reagent.

Protocol: Reductive Amination with NaBH(OAc)₃

Materials:

  • Primary Amine substrate (1.0 equiv)

  • Oxetan-3-one (1.2 – 1.5 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended for basic amines)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve the primary amine in anhydrous DCM (0.1 M concentration).

    • Add oxetan-3-one (1.2 equiv).[1]

    • Critical Step: If the amine is highly basic or present as a salt, add AcOH (1.0 equiv) to catalyze imine formation and buffer the basicity.

    • Stir at room temperature for 30–60 minutes. (Monitoring by LCMS may show the imine or the hydrate).[1]

  • Reduction:

    • Cool the mixture to 0°C (optional, but good practice to minimize side reactions).

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise.[1]

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Quench and Workup:

    • Quench carefully with saturated aqueous NaHCO₃.[1] Caution: Gas evolution.

    • Extract with DCM (3x).[1]

    • Dry organic layers over Na₂SO₄ and concentrate.[1]

    • Purification: Flash chromatography.[1] Oxetane amines are polar; use gradients containing MeOH/DCM (often 0-10%).[1]

Visualization: Synthetic Workflow

Synthesis Start Primary Amine (R-NH2) Intermediate Imine / Hemiaminal Intermediate Start->Intermediate + Reagent + AcOH (cat) Reagent Oxetan-3-one (1.2 equiv) Reagent->Intermediate Reduction Add NaBH(OAc)3 (DCM, RT, 4-16h) Intermediate->Reduction Product Secondary Amine (R-NH-Oxetane) Reduction->Product Reduction

Figure 2: Standard reductive amination workflow for oxetane installation.

Strategic Application in Drug Design

When should you deploy the oxetan-3-yl group? Use the following decision matrix.

  • hERG Mitigation:

    • Problem: Basic amines (pKa > 8.5) often bind to the hERG potassium channel, causing cardiotoxicity.

    • Solution: Oxetane reduces pKa to ~6.5–7.5, reducing the percentage of ionized species at physiological pH (7.4) and lowering affinity for the hERG pore.[1]

  • Permeability vs. Solubility:

    • Problem: High pKa amines are soluble but poorly permeable (if highly ionized). Low pKa amines are permeable but often insoluble.[1]

    • Solution: Oxetane hits the "sweet spot" (pKa 6–8).[1] A significant fraction is neutral (permeable), but the polar oxygen maintains aqueous solubility.

  • Metabolic Stability:

    • Problem: N-dealkylation of isopropyl/ethyl groups by CYP450.

    • Solution: The oxetane ring is metabolically robust.[1][4][5] It does not undergo facile N-dealkylation, and the C3 position is blocked from hydroxylation.[1]

References

  • Wuitschik, G., et al. (2006).[1][6][7][8][9][10] Oxetanes as Promising Modules in Drug Discovery.[1][5][6][7][8][9] Angewandte Chemie International Edition.[1][6][7][8][9]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[1][6][7][8][9]

  • Bull, J. A., et al. (2016).[1] Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.[1]

  • Barnes-Seeman, D. (2012).[1] The Role of Oxetanes in Drug Discovery.[1][2][4][5][6][7][8][9] Journal of Medicinal Chemistry.[1]

Sources

Methodological & Application

Using 2-[(Oxetan-3-yl)amino]ethan-1-ol in fragment-based drug design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 2-[(Oxetan-3-yl)amino]ethan-1-ol in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the strategic application of 2-[(Oxetan-3-yl)amino]ethan-1-ol (Compound 1 ) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional "flat" aromatic fragments, this


-rich building block offers unique vectors for solubility enhancement, metabolic stability, and precise pKa modulation. This note provides validated protocols for biophysical screening (STD-NMR), physicochemical profiling, and synthetic elaboration strategies to transition from fragment hits to lead compounds.

Part 1: The Scientific Rationale (Why This Fragment?)

The "Escape from Flatland"

Traditional fragment libraries are often dominated by


-hybridized aromatics (biaryls), which suffer from poor solubility and non-specific binding. Compound 1  represents a class of 

-rich fragments
that introduce three-dimensionality (3D) early in the discovery pipeline.
  • The Oxetane Bioisostere Effect: The oxetane ring at the core of this fragment acts as a superior bioisostere for both gem-dimethyl groups and carbonyls.[1] It creates a high dipole moment (~2.2 D) without the metabolic liability of a ketone or the lipophilicity of a dimethyl group.

  • Basicity Modulation: A critical feature of 3-aminooxetanes is the modulation of amine basicity.

    • Standard Secondary Amine pKa: ~10.5–11.0 (High risk of hERG blocking; poor membrane permeability).

    • Oxetanyl-Amine pKa: ~5.8–6.5.

    • Mechanism:[2] The inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa of the adjacent nitrogen, ensuring the fragment remains largely neutral at physiological pH (7.4), significantly improving passive permeability while maintaining water solubility.

Structural Versatility

Compound 1 provides two distinct "growth vectors" for medicinal chemistry elaboration:

  • The Secondary Amine (

    
     Amine):  A handle for reductive aminations or amide couplings.
    
  • The Primary Alcohol (-OH): A handle for etherification, esterification, or conversion to a leaving group for nucleophilic displacement.

Part 2: Physicochemical Profile & Data

The following table contrasts Compound 1 with its carbocyclic and acyclic analogues, demonstrating its superior "lead-like" starting profile.

PropertyOxetane Fragment (Compound 1)Cyclobutyl Analogue Isopropyl Analogue Impact on FBDD
Structure Oxetane-NH-Et-OHCyclobutyl-NH-Et-OHIsopropyl-NH-Et-OH--
MW (Da) 117.15115.18103.16Ideal for Ligand Efficiency (LE)
cLogP -1.2 (Hydrophilic)0.4 (Lipophilic)-0.1Oxetane lowers lipophilicity
pKa (Amine) ~6.2~10.8~10.6Crucial: Reduced hERG risk
Solubility High (>100 mM)ModerateHighEssential for NMR screening
Metabolic Stability High (Oxidative resistance)Low (C-H oxidation prone)ModerateOxetane blocks metabolic soft spots

Part 3: Experimental Protocols

Protocol A: Ligand-Observed STD-NMR Screening

Saturation Transfer Difference (STD) NMR is the gold standard for validating low-affinity fragment binders (


 mM to 

M).

1. Sample Preparation

  • Buffer: 50 mM Phosphate Buffer (pH 7.4), 150 mM NaCl, 10%

    
    .
    
    • Critical: Avoid buffers with high proton density (e.g., HEPES, Tris) that obscure ligand signals.

  • Protein Concentration: 10–20

    
    M.
    
  • Ligand Concentration: 400–800

    
    M (Ligand excess ratio ~40:1).
    
  • Cocktailing: Compound 1 can be pooled with 4–5 other fragments. Ensure no chemical shift overlap in 1D

    
    H NMR.
    

2. Acquisition Parameters (Bruker TopSpin)

  • Pulse Sequence: stddiffesgp.3 (STD with excitation sculpting for water suppression).

  • Temperature: 283 K (10°C) or 298 K (25°C). Lower temperature slows exchange, potentially enhancing STD effect for weak binders.

  • On-Resonance Irradiation: 0.0 – -1.0 ppm (Targeting protein methyls). Ensure Compound 1 signals do not overlap here.

  • Off-Resonance Irradiation: 30–40 ppm.

  • Saturation Time (

    
    ):  2.0 seconds.
    
  • Scans: 128–256 (Interleaved acquisition is mandatory to minimize artifacts).

3. Data Analysis

  • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

  • Positive Result: Signals corresponding to the oxetane protons (multiplets ~4.5 ppm) or the ethyl chain appearing in the difference spectrum indicate binding.

  • Validation: Perform a competitive displacement assay with a known inhibitor to confirm specific binding site occupancy.

Protocol B: Synthetic Elaboration (Fragment Growing)

Once binding is confirmed, use the following routes to grow the fragment into a lead.

Reaction 1: Amide Coupling (Vector: Amine)

  • Purpose: To extend into a hydrophobic pocket.

  • Reagents: Carboxylic Acid (

    
    ), HATU, DIPEA, DMF.
    
  • Note: The reduced basicity of the oxetane amine may require stronger coupling conditions or acid chlorides compared to standard aliphatic amines.

Reaction 2: Etherification (Vector: Alcohol)

  • Purpose: To reach distant H-bond acceptors.

  • Reagents: Aryl/Alkyl Halide, NaH (or KOtBu), THF, 0°C to RT.

  • Oxetane Safety: The oxetane ring is stable to basic conditions (NaH) but labile to strong Lewis acids (e.g.,

    
    ) or strong aqueous acids, which can cause ring opening. Maintain pH > 3 during workups.
    

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for using Compound 1 in a screening campaign.

FBDD_Workflow Start Start: Fragment Library Selection Selection Select sp3-Rich Fragments (Include Cmpd 1: Oxetane-Amino-Ethanol) Start->Selection Screening Biophysical Screening (STD-NMR / SPR) Selection->Screening Decision Is Binder Confirmed? Screening->Decision NoBind Discard / Re-pool Decision->NoBind No HitChar Hit Characterization (X-ray Soaking / Kd Determination) Decision->HitChar Yes Elaboration Fragment Growing Strategy HitChar->Elaboration PathA Vector A: Amine Acylation (Targeting Hydrophobic Pocket) Elaboration->PathA PathB Vector B: Alcohol Etherification (Targeting H-Bond Acceptors) Elaboration->PathB Lead Lead Compound Generation (Optimized LE & LLE) PathA->Lead PathB->Lead

Caption: Decision matrix for processing Oxetane-Amino-Ethanol fragments from library selection through vector-based elaboration.

References

  • Wuitschik, G., et al. (2010).[3][4][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][3][5] Journal of Medicinal Chemistry.[3][5]

  • Burkhard, J. A., et al. (2010).[3][4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][3][4][5][6] Angewandte Chemie International Edition.[4][7]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie.[3][4][7]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3][5]

  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery.[1][3][4][6][8][9] Current Topics in Medicinal Chemistry.

Sources

Application Note: Late-Stage Functionalization with Oxetane Amino Alcohol Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Oxetane Switch" has emerged as a critical strategy in modern medicinal chemistry, offering a bioisosteric replacement for gem-dimethyl (


) and carbonyl (

) groups.[1] While traditional oxetane incorporation focused on simple solubility improvements, oxetane amino alcohol building blocks —specifically (3-aminooxetan-3-yl)methanol and its homologues—represent a high-value motif for late-stage functionalization (LSF).

These building blocks provide a rigid, sp³-rich scaffold that enables:

  • Vectorial Control: Precise geometric orientation of N- and O-substituents.[2]

  • Metabolic Blocking: Protection of labile sites without the lipophilicity penalty of gem-dimethyl groups.[2]

  • Physicochemical Tuning: Significant reduction in LogP (typically -0.5 to -1.0 units) and increased aqueous solubility compared to carbocyclic analogues.

This guide details the selection, handling, and synthetic protocols for deploying these building blocks in drug development pipelines.

Physicochemical Impact & Building Block Selection[2]

The "Oxetane Switch" Data

Replacing a gem-dimethyl group with an oxetane ring fundamentally alters the molecular property profile.[1][2][3] The oxygen atom acts as a hydrogen bond acceptor (HBA) and reduces the lipophilicity of the adjacent scaffold.

Table 1: Comparative Physicochemical Properties

PropertyGem-Dimethyl (

)
Oxetane (

)
Impact of Switch
Lipophilicity (

LogP)
Reference (0.0)-0.4 to -1.1lowered (Improved metabolic stability)
Solubility LowHighIncreased (Polarity + HBA capacity)
Metabolic Clearance High (benzylic oxidation)LowBlocked (No abstractable protons on ring)
pKa Influence NeutralInductive withdrawingLowered (Reduces basicity of adjacent amines by ~1-2 units)
Conformation FlexibleRigid/PuckeredDefined (Vectors ~109°)

Data aggregated from Wuitschik et al. (2006) and Bull et al. (2016).

Strategic Building Block Selection

Select the appropriate building block based on the desired vector and linker length.

OxetaneSelection Start Target Scaffold Requirement Direct Direct Linker (Gem-dimethyl mimic) Start->Direct Compact geometry Extended Extended Linker (Peptide/Spacer mimic) Start->Extended Flexible spacing Block1 (3-Aminooxetan-3-yl)methanol (Rigid, Compact) Direct->Block1 Block2 3-(Aminomethyl)-3-(hydroxymethyl)oxetane (Flexible, Homologated) Extended->Block2 App1 Application: Fragment Linking Core Modification Block1->App1 App2 Application: Peptidomimetics PROTAC Linkers Block2->App2

Figure 1: Decision tree for selecting oxetane amino alcohol building blocks based on structural requirements.

Detailed Experimental Protocols

Protocol A: Selective Functionalization of (3-Aminooxetan-3-yl)methanol

Objective: Chemoselective derivatization of the primary amine in the presence of the primary alcohol, followed by O-functionalization. Challenge: The oxetane ring is acid-sensitive (ring opening to 1,3-diols). Strong Lewis acids and highly acidic aqueous workups must be avoided.[2]

Step 1: N-Functionalization (Amide Coupling)

The primary amine is significantly more nucleophilic than the neopentyl-like alcohol.

  • Reagents:

    • Substrate: (3-Aminooxetan-3-yl)methanol (1.0 equiv).

    • Carboxylic Acid Partner (1.1 equiv).[2]

    • Coupling Agent: HATU (1.2 equiv) or T3P (1.5 equiv, 50% in EtOAc).

    • Base: DIPEA (3.0 equiv).[2]

    • Solvent: DMF or DCM (Anhydrous).[2]

  • Procedure:

    • Dissolve the Carboxylic Acid and DIPEA in solvent at 0°C.[2]

    • Add HATU and stir for 5 minutes to activate.

    • Add (3-Aminooxetan-3-yl)methanol (often an oil or low-melting solid).[4]

    • Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: Use TLC (stain with KMnO₄; oxetanes do not stain well with UV unless attached to a chromophore).[2]

  • Workup (Crucial):

    • Dilute with EtOAc.[2]

    • Wash: Saturated

      
       (2x), Water (1x), Brine (1x).
      
    • Note:Avoid 1M HCl washes. If acidic wash is necessary to remove DIPEA, use 0.5M citric acid or phosphate buffer (pH 4–5) and minimize contact time.[2]

    • Dry over

      
       and concentrate.
      
Step 2: O-Functionalization (Etherification)

The remaining hydroxyl group is sterically hindered (neopentyl position). Standard Williamson ether synthesis (


) can be risky due to potential ring opening or elimination.[2]

Recommended Method: Iron-Catalyzed Etherification (Bull Protocol)

  • Reagents:

    • N-functionalized Oxetane alcohol (1.0 equiv).[2][5]

    • Diazo compound (e.g., ethyl diazoacetate) or stable carbenoid precursor.[2]

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (1 mol%).
    • Solvent:

      
       or Toluene.[2]
      
  • Procedure:

    • Dissolve substrate and catalyst in solvent.[2]

    • Add diazo compound slowly via syringe pump at RT or 40°C.[2]

    • Stir until gas evolution ceases.

    • Purify via flash chromatography (Neutral Alumina or Silica buffered with 1%

      
      ).[2]
      
Protocol B: Reductive Amination using Oxetan-3-one

Objective: Introduction of the oxetane ring onto a secondary amine to create a 3-amino-oxetane core.[2] Context: This is the most robust method for installing the oxetane group if the amino-alcohol block is not suitable.[2]

  • Reagents:

    • Amine Substrate (1.0 equiv).[2][5]

    • Oxetan-3-one (1.2 – 1.5 equiv).[2] Note: Volatile![2] Handle in fume hood.

    • Reductant:

      
       (1.5 equiv).[2][6]
      
    • Solvent: DCM or DCE.[2]

    • Additive: Acetic Acid (catalytic to 1.0 equiv, strictly controlled).[2]

  • Procedure:

    • Imine Formation: Dissolve amine and oxetan-3-one in DCM. If the amine is a salt, add 1.0 equiv TEA. Stir for 30 mins.

    • Reduction: Add

      
       in one portion.
      
    • Optimization: If reaction is sluggish, add AcOH dropwise. Do not exceed pH 5.[2]

    • Stir at RT for 16 hours.

  • Workup:

    • Quench with saturated aqueous

      
       (gas evolution).[2]
      
    • Extract with DCM (3x).[2] Oxetane amines are polar; ensure thorough extraction.

    • Dry (

      
      ) and concentrate.[2]
      

Workflow Visualization

The following diagram illustrates the critical decision points and safety checks for the Selective Functionalization Protocol (Protocol A).

ProtocolWorkflow Start Start: (3-Aminooxetan-3-yl)methanol Step1 Step 1: N-Acylation (HATU/DIPEA, 0°C) Start->Step1 Check1 QC Check: Is Ring Intact? (NMR: 4.5-4.8 ppm d/d) Step1->Check1 PathA Path A: Leaving OH Free (Polarity Handle) Check1->PathA Success PathB Path B: O-Alkylation (Lipophilicity Tuning) Check1->PathB Success Risk CRITICAL RISK: Avoid Strong Acid (HCl) Use Citric Acid/Buffer Check1->Risk Ring Opening Observed Final Final LSF Product PathA->Final PathB->Final Risk->Step1 Modify Workup

Figure 2: Synthetic workflow for the selective functionalization of oxetane amino alcohols, highlighting the critical acid-sensitivity checkpoint.

Troubleshooting & Expert Tips

  • TLC Visualization: Oxetanes are difficult to see.[2] Use KMnO₄ (basic) or Hanessian’s Stain (molybdate).[2] Avoid p-Anisaldehyde with strong heating, as the acid in the stain opens the ring immediately, sometimes confusing the analysis.

  • NMR Signature: The oxetane ring protons are diagnostic.[2] In 3,3-disubstituted systems, look for two doublets (or an AB system) between 4.4 and 4.9 ppm . Disappearance of these signals or appearance of new triplets around 3.6 ppm indicates ring opening (formation of 2,2-disubstituted-1,3-propanediol).

  • Solubility: The oxalate salts of amino-oxetanes (e.g., CAS 1434142-00-3) are often used for stability. To use them in reactions, free-base them in situ with DIPEA or pre-treat with basic resin.[2] Do not free-base with NaOH/extraction if the compound is water-soluble; it will stay in the aqueous phase.

References

  • Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[1][2][7] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8][9] Chemical Reviews, 116(24), 14737–14768. Link

  • Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Burkhard, J. A., et al. (2010).[2] "Oxetanes as Chiral, Water-Soluble Spacers in Drug Design."[2] Organic Letters, 12(9), 1944–1947. Link

  • Barnes-Seeman, D. (2012).[2] "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry, 12, 1-14. Link

Sources

Application Note: Synthesis and Optimization of N-Oxetan-3-yl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of N-oxetan-3-yl amino acid derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Strategic Rationale

In modern medicinal chemistry, the oxetan-3-yl group has emerged as a superior surrogate for gem-dimethyl and isopropyl groups. Unlike simple alkyl chains, the oxetane ring imparts unique physicochemical properties due to its high polarity and ring strain (~106 kJ/mol).

Incorporating an N-oxetan-3-yl motif into amino acid scaffolds offers three distinct advantages:

  • Metabolic Stability: The steric bulk of the ring blocks

    
    -oxidation at the nitrogen center, while the ether oxygen reduces the electron density of the amine, lowering susceptibility to cytochrome P450 metabolism.
    
  • Basicity Modulation (

    
    ):  The electron-withdrawing inductive effect of the oxetane oxygen lowers the 
    
    
    
    of the adjacent amine by 2–3 units (typically from ~9-10 to ~6-7). This reduces lysosomal trapping and improves passive permeability.
  • Solubility: The exposed oxygen atom acts as a hydrogen bond acceptor, significantly lowering

    
     and improving aqueous solubility compared to carbocyclic analogs.
    

This guide details the robust preparation of these derivatives via reductive amination , the industry-standard method that avoids the poor reactivity associated with direct displacement of 3-iodooxetanes.

Chemical Pathway & Mechanism

The synthesis relies on the condensation of oxetan-3-one with an amino acid ester, followed by in situ reduction. The choice of reducing agent and pH control is critical to prevent the acid-catalyzed ring-opening (polymerization) of the oxetane.

Mechanistic Workflow

The following diagram illustrates the critical pathway and decision points for the synthesis.

OxetaneSynthesis cluster_side Critical Failure Modes Start Amino Acid Ester (HCl Salt) Imine Imine / Hemiaminal Intermediate Start->Imine + Mild Base (TEA) + Dehydrating Agent Reagent Oxetan-3-one Reagent->Imine Reduction Reductive Amination (STAB) Imine->Reduction NaBH(OAc)3 DCM, 0°C to RT Product N-Oxetan-3-yl Ester Reduction->Product Hydrolysis Saponification (LiOH) Product->Hydrolysis LiOH, THF/H2O Avoid Strong Acid! Final N-Oxetan-3-yl Amino Acid Hydrolysis->Final Careful pH Adjustment RingOpen Ring Opening (1,3-Diol formation) Hydrolysis->RingOpen pH < 3

Caption: Figure 1. Synthetic workflow for N-oxetan-3-yl amino acids. Note the critical avoidance of low pH during workup to prevent ring opening.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The Coupling)

Objective: Coupling of L-Phenylalanine methyl ester (model substrate) with oxetan-3-one. Scale: 1.0 mmol basis.

Reagents:
  • Amino Acid: L-Phenylalanine methyl ester hydrochloride (1.0 equiv, 215 mg)

  • Ketone: Oxetan-3-one (1.2 equiv, 86 mg) Note: Commercial oxetan-3-one can polymerize; ensure it is a liquid/fresh.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv, 318 mg).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous, 10 mL).

  • Base: Triethylamine (TEA) (1.0 equiv, 140 µL) Only if using amine HCl salt.

Step-by-Step Methodology:
  • Free Basing (In Situ): In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the amino acid ester hydrochloride in DCM (10 mL). Add TEA (1.0 equiv) and stir for 10 minutes at room temperature (RT) to liberate the free amine.

    • Expert Insight: Do not use strong bases like NaOH here; they may hydrolyze the ester prematurely.

  • Imine Formation: Add oxetan-3-one (1.2 equiv) to the mixture. Stir for 30–60 minutes at RT.

    • Optional: If the reaction is sluggish (monitored by TLC), add activated 4Å molecular sieves to drive equilibrium, though oxetan-3-one is highly reactive due to ring strain relief upon

      
       transition.
      
  • Reduction: Cool the reaction mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Why STAB? NaBH(OAc)

      
       is milder than NaBH
      
      
      
      CN and avoids toxic cyanide byproducts. It selectively reduces the imine over the ketone.
  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–16 hours. Monitor by LC-MS for the product mass [M+H]+.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO

      
       (10 mL). Stir vigorously for 15 minutes.
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate (gradient 10% to 50%). The oxetanyl amine is more polar than the starting ester.

Protocol B: Ester Hydrolysis (The Deprotection)

Objective: Hydrolysis of the methyl ester to the free acid without destroying the oxetane ring.

Reagents:
  • Substrate: N-Oxetan-3-yl amino acid ester (from Protocol A).

  • Base: Lithium Hydroxide monohydrate (LiOH·H

    
    O) (2.0 equiv).
    
  • Solvent: THF:Water (3:1 ratio).

Step-by-Step Methodology:
  • Dissolution: Dissolve the ester in THF/Water (0.1 M concentration). Cool to 0°C.[1]

  • Saponification: Add LiOH (2.0 equiv). Stir at 0°C for 1 hour, then warm to RT. Monitor consumption of ester by TLC.

  • Critical Workup (pH Control):

    • Danger Zone: Do NOT acidify to pH 1–2 with HCl. This will open the oxetane ring to a 1,3-diol.

    • Procedure: Carefully adjust pH to ~4–5 using 1M Citric Acid or 0.5M NaH

      
      PO
      
      
      
      buffer
      .
  • Isolation:

    • Extract with Ethyl Acetate (3 x volume).[2]

    • Note on Zwitterions: If the product is highly water-soluble (due to the amino acid nature), lyophilization of the aqueous layer (after neutralization) followed by desalting resin (e.g., Diaion HP-20) is preferred over extraction.

Physicochemical Comparison Data

The following table highlights why this synthesis is valuable for drug development.

PropertyN-Isopropyl DerivativeN-Oxetan-3-yl DerivativeImpact
Basicity (

)
~10.5~6.2 – 7.5 Reduced lysosomal trapping; improved permeability.
Lipophilicity (

)
HighLowered Improved aqueous solubility.
Metabolic Stability Low (N-dealkylation)High Blocked

-oxidation; steric protection.
Conformation FlexibleDefined Gem-dimethyl surrogate; restricted bond rotation.

Troubleshooting & Expert Tips

"My yield is low, and I see polymerization."
  • Cause: Oxetan-3-one is unstable.

  • Fix: Generate oxetan-3-one fresh if possible, or store it as a solution in DCM at -20°C. Do not store it neat for long periods.

  • Fix: Ensure the reaction is not too acidic. If using an amino acid salt, ensure enough TEA is added to neutralize the HCl.

"The ring opened during workup."
  • Cause: pH dropped below 3.

  • Fix: Use Citric acid for acidification, not HCl. Oxetanes are generally stable to base but sensitive to aqueous acid.

"Reaction is stalled at the imine."
  • Cause: Steric hindrance of the amino acid side chain.

  • Fix: Add a Lewis Acid catalyst like Ti(OiPr)

    
      (1.5 equiv) during the imine formation step (before adding STAB). This activates the ketone.[3]
    

References

  • Wuitschik, G., et al. (2010).[2][4][5][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[6]

  • Wuitschik, G., et al. (2010).[2][4][5][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772–7783.

  • Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4][5][6][7] Chemical Reviews, 116(19), 12150–12233.

Sources

Strategic Solvent Selection for Nucleophilic Substitution on Oxetane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxetanes have emerged as critical structural motifs in modern drug discovery, serving as stable, polar surrogates for gem-dimethyl and carbonyl groups.[1][2] However, their lower ring strain (~106 kJ/mol) compared to epoxides renders them kinetically stable to many nucleophiles, often requiring specific activation strategies. This Application Note provides a definitive guide to solvent selection for oxetane ring-opening reactions. We analyze the mechanistic dichotomy between Lewis Acid (LA) activation and Nucleophile (Nu) solubility , providing a validated decision matrix and detailed protocols for maximizing yield and regioselectivity.

Mechanistic Considerations & Solvent Effects[3][4][5][6][7][8]

The ring-opening of oxetanes is governed by a "push-pull" mechanism. The solvent must balance two often competing requirements:

  • Electrophilic Activation (The Pull): The oxetane oxygen must be activated (protonated or coordinated to a Lewis Acid) to weaken the C-O bond.

  • Nucleophilic Attack (The Push): The nucleophile must be sufficiently soluble and reactive to attack the ring carbons.

The Solvent Paradox
  • Strong Lewis Acids (e.g.,

    
    , 
    
    
    
    )
    require non-coordinating solvents (DCM, Toluene) to prevent catalyst quenching. However, these solvents often poorly solvate polar nucleophiles.
  • Hydrogen-Bonding Solvents (e.g., HFIP) can act as autocatalysts, activating the ring through strong H-bonding while stabilizing the transition state, effectively bridging the gap between activation and solubility.

Diagram: Mechanistic Pathways & Solvent Influence

OxetaneMechanism Oxetane Oxetane Substrate Activation Activation (Lewis/Brønsted Acid) Oxetane->Activation + Catalyst Complex Activated Complex (Oxonium Ion) Activation->Complex TS Transition State (SN1/SN2 Hybrid) Complex->TS + Nucleophile Product Ring-Opened Product TS->Product NonCoord Non-Coordinating Solvent (DCM, Toluene) Preserves LA Activity NonCoord->Activation Critical for Strong LAs HFIP HFIP/TFE Stabilizes Carbocation H-Bond Activation HFIP->TS Lowers Activation Energy

Figure 1: The role of solvent in modulating the activation energy and stability of the oxetane ring-opening pathway.

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your activation strategy and nucleophile type.

Solvent ClassRepresentative SolventsPrimary UtilityMechanism CompatibilityCritical Notes
Non-Coordinating Dichloromethane (DCM), Toluene,

-Trifluorotoluene
Lewis Acid Catalysis (

,

,

)
SN2-like (concerted)Essential for strong Lewis acids. Toluene is superior for superacids (e.g.,

) to avoid colored adducts seen in DCM.
Fluorinated Alcohols HFIP (Hexafluoroisopropanol), TFE (Trifluoroethanol)Brønsted Acid / Activator-Free SN1-like (Carbocation character)"Magical solvent" effect. Strong H-bond donor (

=1.96). Stabilizes leaving group oxygen. Promotes Friedel-Crafts alkylations.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOStrong Nucleophiles (Azides, Cyanides)SN2 Avoid with strong Lewis Acids. The solvent lone pairs will coordinate the catalyst, killing reactivity. Use only if thermal opening is sufficient.
Ethereal THF, Et2O, 1,4-DioxaneGrignard/Lithium Reagents SN2 Competitive binding to Lewis acids. Generally poor for acid-catalyzed opening unless the catalyst is in large excess.

Validated Experimental Protocols

Protocol A: Lewis Superacid Catalyzed Ring Opening

Target: Regioselective isomerization or nucleophilic attack on electron-rich/aryl oxetanes. Key Reference: Adv. Synth. Catal. 2024 (Al(C6F5)3 catalysis).[3]

Why this works: Toluene is non-polar and non-coordinating, allowing the bulky superacid


 to coordinate exclusively to the oxetane oxygen.
  • Preparation: Flame-dry a reaction vial and cool under

    
    .
    
  • Catalyst Solution: Prepare a stock solution of

    
     (1 mol%) in anhydrous Toluene .
    
    • Note: Do not use DCM if possible; it can form yellow/orange adducts that reduce activity.

  • Substrate Addition: Dissolve the oxetane (1.0 equiv, 0.2 M final conc.) in anhydrous Toluene.

  • Reaction: Add the catalyst solution dropwise at 40 °C .

  • Monitoring: Stir for 1–4 hours. Monitor by TLC/NMR.

  • Quench: Add

    
     (2 equiv) followed by filtration through a silica plug.
    
Protocol B: HFIP-Promoted Friedel-Crafts Alkylation

Target: Coupling oxetanes with electron-rich arenes (phenols, indoles) without metal catalysts. Key Reference: Chem. Rev. 2016 / ACS Catal. 2022.[4]

Why this works: HFIP acts as both solvent and catalyst. Its high ionizing power stabilizes the incipient carbocation formed upon C-O bond cleavage, while its low nucleophilicity prevents solvent attack.

  • Setup: Use a sealed tube or screw-cap vial (HFIP is volatile, bp 58 °C).

  • Dissolution: Dissolve the oxetane (1.0 equiv) and the arene nucleophile (1.2–1.5 equiv) in HFIP (0.1–0.5 M).

  • Activation:

    • Mild: Stir at Room Temperature for 1–12 h.

    • Boosted: If no reaction, add 5 mol% Brønsted acid (e.g., TsOH or

      
      ).
      
  • Workup: Evaporate HFIP under reduced pressure (can be recovered/distilled). Flash chromatography.

Protocol C: Standard Mediated Functionalization

Target: General nucleophilic substitution (azides, halides, alcohols). Key Reference: Carreira, Angew. Chem. Int. Ed. 2010.

Why this works: DCM is the standard solvent for


. It solubilizes the organic substrate while being sufficiently non-polar to support the ion-pairing required for the reaction.
  • Conditions: Anhydrous DCM (0.1 M),

    
     to 
    
    
    
    .
  • Nucleophile: Add the nucleophile (e.g.,

    
    , 
    
    
    
    , or alcohol) (1.2–2.0 equiv).
  • Catalyst: Add

    
     (1.0–1.1 equiv) dropwise at 
    
    
    
    .
    • Critical: Low temperature is required to prevent polymerization of the oxetane.

  • Warming: Allow to warm slowly to

    
     over 2–4 hours.
    
  • Quench: Sat. aq.

    
    .
    

Decision Tree for Solvent Selection

SolventDecision Start Start: Oxetane Ring Opening Catalyst Is a Lewis Acid (LA) required? Start->Catalyst StrongLA Is it a Strong LA? (BF3, Al-based) Catalyst->StrongLA Yes HFIP Use HFIP (H-Bond Activation) Catalyst->HFIP No (Brønsted/None) Nucleophile Nucleophile Type? StrongLA->Nucleophile Solubility Issue? Toluene Use TOLUENE (Best for Superacids) StrongLA->Toluene Superacid (Al(C6F5)3) DCM Use DCM (Standard for BF3) StrongLA->DCM Standard (BF3) Nucleophile->HFIP Aryl/Weak Nu Polar Use MeCN or DMF (Thermal/Basic only) Nucleophile->Polar Ionic Nu (Avoid LA)

Figure 2: Decision tree for selecting the appropriate solvent based on catalyst and nucleophile compatibility.

References

  • Oxetanes as Versatile Elements in Drug Discovery and Synthesis Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M.[1][5][6] Angew.[6][7] Chem. Int. Ed.2010 , 49, 9052–9067.[6] [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F.[8] Chem. Rev.[8]2016 , 116, 12150–12233.[8] [Link]

  • Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3 Bellido, M.; et al. Adv.[3] Synth. Catal.2024 , 366, 1–9. [Link][3]

  • Rapid and Mild Metal-Free Reduction of Epoxides to Primary Alcohols Mediated by HFIP Vayer, M.; Zhang, S.; Moran, J.; Lebœuf, D. ACS Catal.[4]2022 , 12, 3309–3316.[4] [Link][4]

  • Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation Perspective on HFIP solvent effects applicable to ring opening. RSC Adv.2021 , 11, 2488.[9] [Link]

Sources

Troubleshooting & Optimization

Oxetane Ring Stability Under Acidic Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of preventing oxetane ring opening during acidic reactions. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested strategies to ensure the integrity of your oxetane motifs throughout your synthetic campaigns.

Troubleshooting Guide: Navigating Oxetane Instability in Acidic Media

This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: My oxetane-containing compound is degrading during an acid-catalyzed reaction. What's happening and how can I prevent it?

Answer:

The degradation you're observing is likely due to the acid-catalyzed ring opening of the oxetane. This is a common issue stemming from the inherent ring strain of the four-membered ether (approximately 25.5 kcal/mol), which makes it susceptible to nucleophilic attack, especially after the ring oxygen is protonated by an acid.[1][2] The general mechanism involves two key steps:

  • Protonation of the Oxetane Oxygen: The Lewis basic oxygen atom of the oxetane is protonated by the acid, forming a highly reactive oxonium ion. This protonation significantly weakens the C-O bonds of the ring.

  • Nucleophilic Attack: A nucleophile present in the reaction mixture attacks one of the electrophilic carbon atoms adjacent to the oxonium ion, leading to the opening of the ring and the formation of a 1,3-difunctionalized acyclic product.

Acid-Catalyzed Oxetane Ring Opening cluster_0 Mechanism of Ring Opening Oxetane Oxetane Protonated_Oxetane Protonated Oxetane (Oxonium Ion) Oxetane->Protonated_Oxetane Protonation H_plus H+ Ring_Opened_Product Ring-Opened Product Protonated_Oxetane->Ring_Opened_Product Nucleophilic Attack Nu Nu- Boc_Deprotection_Decision_Tree Start Need to deprotect a Boc group on an oxetane-containing molecule Initial_Attempt Try 10-20% TFA in DCM at 0 °C Start->Initial_Attempt Check_Stability Monitor for ring opening by LC-MS Initial_Attempt->Check_Stability Success Successful Deprotection Check_Stability->Success No Failure Ring Opening Observed Check_Stability->Failure Yes Alternative_Acids Try 4M HCl in Dioxane at 0 °C or Oxalyl Chloride in Methanol Failure->Alternative_Acids Check_Again Monitor for ring opening Alternative_Acids->Check_Again Check_Again->Success No Non_Acidic Consider non-acidic methods (e.g., TMSI, ZnBr₂) Check_Again->Non_Acidic Yes Intramolecular_Ring_Opening cluster_1 Intramolecular Ring Opening Starting_Material Oxetane with Internal Nucleophile (e.g., -OH) Protonation Protonated Oxetane Starting_Material->Protonation H+ Intramolecular_Attack Intramolecular Nucleophilic Attack Protonation->Intramolecular_Attack Cyclized_Product New Cyclic Product (e.g., THF derivative) Intramolecular_Attack->Cyclized_Product

Sources

Technical Support Center: Minimizing Side Reactions in Oxetane Derivative Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for oxetane polymerization. This guide is designed for researchers, scientists, and drug development professionals who are working with the cationic ring-opening polymerization (CROP) of oxetane derivatives. As specialists in this field, we understand that while oxetanes are valuable building blocks, their high ring strain makes them susceptible to side reactions that can compromise experimental outcomes.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common issues and offer field-proven, self-validating methodologies to ensure the integrity and success of your polymer synthesis.

Part 1: The Fundamentals - Propagation vs. Side Reactions

To effectively troubleshoot, one must first understand the primary reaction pathway and its common deviations. The polymerization of oxetanes proceeds via a cationic ring-opening mechanism, where the propagating species is a tertiary oxonium ion.[2] The desired reaction is the sequential nucleophilic attack of monomer molecules on this active center.

However, the oxygen atoms within the growing polymer backbone remain nucleophilic. This allows them to compete with the monomer for reaction with the cationic center at the end of the chain. This intramolecular reaction, known as "back-biting," leads to the formation of cyclic oligomers (most commonly tetramers) and is a primary cause of reduced polymer yield and broadened molecular weight distribution.[2][3]

Monomer Oxetane Monomer Propagation Chain Propagation (Desired Reaction) Monomer->Propagation ActiveCenter Active Propagating Chain (Tertiary Oxonium Ion) ActiveCenter->Propagation Attack by Monomer BackBiting Back-Biting (Side Reaction) ActiveCenter->BackBiting Intramolecular Attack by Polymer Backbone O LongerChain Propagated Chain (n+1 units) Propagation->LongerChain CyclicOligomer Cyclic Oligomer + Terminated Chain BackBiting->CyclicOligomer

Caption: Competing pathways in oxetane polymerization.

Part 2: Troubleshooting Guide & Protocols

This section directly addresses the most common challenges encountered during oxetane polymerization.

Q1: My Gel Permeation Chromatography (GPC) results show a bimodal distribution with a significant low-molecular-weight peak. How do I prevent the formation of these cyclic oligomers?

Root Cause Analysis: This is a classic sign of the "back-biting" side reaction.[2][3] The active oxonium ion at the end of the growing chain is attacked by an oxygen atom from its own backbone, cleaving off a stable cyclic oligomer (usually a tetramer) and terminating the chain. This process is highly dependent on the solvent environment. Solvents like dichloromethane (DCM) do little to shield the active center, allowing the polymer chain to easily fold back on itself.

Solution: Strategic Solvent Selection The key is to use a coordinating solvent that can solvate the cationic propagating center. This solvation shell sterically hinders the polymer backbone from approaching the active site, thereby suppressing back-biting. 1,4-dioxane is an excellent choice for this purpose.

  • Evidence: Studies have shown that changing the solvent from dichloromethane (DCM) to 1,4-dioxane can reduce the formation of cyclic oligomers from ~30% to ~10% of the consumed monomer.[4] Further optimization can eliminate them almost entirely.[4][5]

Experimental Protocol: Controlled Polymerization of 3-ethyl-3-((allyloxy)methyl)oxetane in 1,4-Dioxane

  • Reagent Purification:

    • Dry 1,4-dioxane over CaH₂ and distill under a nitrogen atmosphere immediately before use.

    • Distill the oxetane monomer over CaH₂ under reduced pressure.

    • Ensure the initiator (e.g., Boron Trifluoride Etherate, BF₃·OEt₂) is from a fresh, unopened bottle or is appropriately purified.

  • Reaction Setup:

    • Assemble a Schlenk flask, oven-dried and cooled under a stream of dry nitrogen or argon.

    • Add the purified 1,4-dioxane (e.g., 10 mL) via a gas-tight syringe.

    • Add the purified oxetane monomer (e.g., 2.0 g, 12.8 mmol) to the solvent.

    • Equilibrate the solution to the desired reaction temperature (e.g., 25 °C) in a thermostatic bath.

  • Initiation:

    • Prepare a stock solution of BF₃·OEt₂ in purified 1,4-dioxane (e.g., 0.1 M).

    • Slowly add the required amount of initiator solution (e.g., 1.28 mL for a 100:1 monomer:initiator ratio) to the stirring monomer solution via syringe.

  • Polymerization & Termination:

    • Allow the reaction to proceed for the desired time (monitor via NMR or gravimetry on aliquots).

    • Terminate the polymerization by adding a small amount of pre-chilled methanol containing a trace of ammonia.

  • Purification & Analysis:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

    • Analyze the polymer by GPC to confirm a unimodal distribution and by ¹H NMR to confirm the structure.

Q2: The polydispersity index (PDI) of my polymer is very high (>1.5), and the molecular weight is not what I predicted. How can I achieve a "living" polymerization?

Root Cause Analysis: A high PDI indicates a lack of control over the polymerization process. This typically stems from two main issues:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the reaction, leading to a broad distribution of chain lengths. Initiators like strong Brønsted acids are known to cause induction periods and less controlled polymerization.

  • Chain Transfer & Termination: Unwanted reactions that terminate a growing chain or transfer the active center to another molecule will disrupt controlled growth. Water is a common culprit for termination.[6]

Solution: Optimize the Initiation System To achieve a controlled, "living" polymerization with a low PDI, the rate of initiation must be much faster than the rate of propagation. This ensures all chains start growing at approximately the same time.

  • Initiator Choice: Trialkyloxonium salts (e.g., triethyloxonium hexafluorophosphate) or pre-formed initiators that generate a tertiary oxonium ion directly are superior to simple Lewis or Brønsted acids.[4] Photoinitiators can also be effective, especially under an inert atmosphere.[7]

  • Counterion Stability: The counterion (anion) from the initiator must be non-nucleophilic and stable (e.g., PF₆⁻, SbF₆⁻) to prevent it from collapsing with the cationic center and terminating the chain.[2]

Data Presentation: Comparison of Initiator Systems for Oxetane CROP

Initiator TypeExample SystemTypical PDIControl & Side ReactionsReference
Lewis Acid BF₃·OEt₂ / 1,4-butanediol1.2 - 1.8Fair control; can lead to lower Mn and some oligomers.[7][7]
Brønsted Acid Triflic Acid (CF₃SO₃H)> 1.5Poor control; often has an induction period, less reactive secondary oxonium ions formed.
Trialkyloxonium Salt Et₃O⁺PF₆⁻1.1 - 1.3Good control; fast initiation leads to predictable Mn and narrow PDI.
Photoinitiator Sulfonium SaltsVariableCan produce high Mn polymers, but efficiency may be low without comonomers.[7][7][8]
Optimized Oxonium Pre-formed Oxonium Salt1.1 - 1.3Excellent control; fast initiation, no cyclic oligomers when used with 1,4-dioxane.[4][4]
Q3: My polymerization is inconsistent and sometimes fails to initiate. What could be the cause?

Root Cause Analysis: Cationic ring-opening polymerization is extremely sensitive to impurities, particularly nucleophiles like water, which can terminate the reaction before it even begins. Water can react with the initiator or the propagating cationic center, forming a hydroxyl end-group and releasing a proton, effectively killing the chain.[6] Inconsistent results almost always point to contamination.

Solution: Rigorous Purification and Inert Atmosphere Techniques There is no substitute for meticulously clean and dry experimental conditions.

Experimental Protocol: Rigorous Purification of Reagents and Glassware

  • Glassware:

    • Clean all glassware with a base bath (e.g., KOH in isopropanol) followed by an acid bath (e.g., aqua regia or NoChromix). Rinse thoroughly with deionized water and oven-dry at >120 °C overnight.

    • Assemble the reaction apparatus while still hot and immediately place it under a high vacuum to remove adsorbed water. Flame-dry the entire setup under vacuum.

    • Allow the apparatus to cool under a positive pressure of dry argon or nitrogen.

  • Solvents:

    • Use a dedicated solvent purification system (e.g., passing through columns of activated alumina and copper catalyst).

    • Alternatively, for solvents like DCM or 1,4-dioxane, reflux over calcium hydride (CaH₂) for at least 4 hours under an inert atmosphere, followed by distillation directly into the reaction flask or a storage vessel containing molecular sieves.

  • Monomers:

    • Liquid oxetane monomers should be stirred over CaH₂ overnight and then vacuum distilled. Store the purified monomer over activated 3Å molecular sieves in a glovebox or sealed Schlenk flask.

  • Atmosphere Control:

    • Conduct all transfers of purified reagents via gas-tight syringes or cannulas under a positive pressure of an inert gas. A well-maintained glovebox is ideal for preparing initiator solutions and setting up reactions.

Start Unfavorable Polymerization (High PDI, Oligomers, Low Mn) Check_Oligomers GPC shows Oligomer Peaks? Start->Check_Oligomers Check_PDI PDI > 1.5? Check_Oligomers->Check_PDI No Sol_Solvent Action: Switch to Coordinating Solvent (e.g., 1,4-Dioxane) Check_Oligomers->Sol_Solvent Yes Check_Mn Mn << Target? Check_PDI->Check_Mn No Sol_Initiator Action: Use Fast Initiator (e.g., Trialkyloxonium Salt) Check_PDI->Sol_Initiator Yes Check_Mn->Sol_Initiator Yes (Slow Initiation) Sol_Purify Action: Rigorously Purify Monomer, Solvent & Use Inert Atmosphere Check_Mn->Sol_Purify Yes (Chain Transfer/Termination)

Caption: Troubleshooting workflow for oxetane polymerization.

Part 3: Frequently Asked Questions (FAQs)
  • Q: How do substituents on the oxetane ring affect polymerization?

    • A: Substituents significantly impact reactivity.[2] Electron-withdrawing groups decrease the nucleophilicity of the oxetane oxygen, slowing down polymerization. Bulky substituents can sterically hinder the approach of the monomer to the active center, also reducing the reaction rate.[9] In some cases of extreme steric bulk, polymerization may not occur at all.[9]

  • Q: Is it possible to conduct oxetane polymerization without a solvent (in bulk)?

    • A: Yes, solvent-free polymerization is possible, particularly for monomers that are liquid at the reaction temperature or can be melted.[9][10] This approach is often initiated thermally with a solid initiator mixed into the monomer.[9] However, control over the reaction can be more challenging due to high viscosity and potential issues with heat dissipation.

  • Q: What is the role of the counterion, and why is it so important?

    • A: In cationic polymerization, the propagating center is a cation (the oxonium ion), which must be paired with a counter-anion to maintain charge neutrality. For the polymerization to proceed without premature termination, this counterion must be non-nucleophilic. If the counterion is nucleophilic (e.g., Cl⁻), it can attack the active center and form a covalent bond, terminating the chain. Stable, non-nucleophilic counterions like hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (PF₆⁻) are essential for achieving high molecular weights and controlled polymerizations.[2]

  • Q: Can oxetanes be used in copolymerizations?

    • A: Absolutely. Oxetanes are often copolymerized with other cyclic ethers, such as oxiranes (epoxides), to tailor the properties of the final material.[11] Adding oxetanes to epoxide formulations can enhance reaction kinetics and improve physical properties like reducing brittleness by lowering the glass transition temperature (Tg).[11]

References
  • Bouchekif, H., & Amass, A. J. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules. [Link]

  • Fischer, J. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [Link]

  • Gouarderes, F., et al. (1995). The Cationic Ring Opening Polymerization of Oxetane and Other Cyclic Ethers. Marcel Dekker, Inc. [Link]

  • Hroch, L., & Císařová, I. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Narayanan Sivakami, J., et al. (n.d.). “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies. Semantic Scholar. [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Thompson, E. J., et al. (2022). Oxetane Monomers with Pendant Ferrocenes and Solvent-Free Polymerizations. Organometallics. [Link]

  • Roesle, P., et al. (2022). Cooperative taming of CS2/oxetane copolymerisation: Consequences of main-chain sulfuration on polymer properties and catalysis. ChemRxiv. [Link]

  • Zhang, J., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances. [Link]

  • Wikipedia. (n.d.). Polyoxetane. Wikipedia. [Link]

  • Amass, A. J., et al. (2009). Cationic ring opening polymerisation (CROP) of oxetane and its derivatives using oxonium derived initiators. Aston Research Explorer. [Link]

  • Study.com. (n.d.). Oxetane can be polymerized by cationic ring-opening polymerization initiated by a protonic acid. Draw the complete mechanism for this showing termination by water addition. Homework.Study.com. [Link]

  • Thompson, E. J., et al. (2022). Oxetane Monomers with Pendant Ferrocenes and Solvent-Free Polymerizations. Organometallics. [Link]

  • Zhang, J., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. SciSpace. [Link]

  • Crivello, J. V., & Falk, B. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. [Link]

Sources

Technical Support Center: Thermal Stability of 2-[(Oxetan-3-yl)amino]ethan-1-ol During Reflux

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[(Oxetan-3-yl)amino]ethan-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions regarding the thermal stability of this compound during reflux procedures. Our guidance is grounded in established principles of organic chemistry and extensive experience with similar molecular scaffolds.

Introduction to the Thermal Stability of 2-[(Oxetan-3-yl)amino]ethan-1-ol

2-[(Oxetan-3-yl)amino]ethan-1-ol is a valuable building block in medicinal chemistry, prized for the desirable physicochemical properties conferred by the oxetane ring.[1][2][3] However, the strained four-membered ether ring, along with the primary alcohol and secondary amine functionalities, presents a unique set of challenges when subjected to elevated temperatures, such as those encountered during reflux. Understanding the potential degradation pathways and side reactions is crucial for maintaining the integrity of your starting material and ensuring the success of your synthetic transformations.

This guide will address common issues encountered during the reflux of 2-[(Oxetan-3-yl)amino]ethan-1-ol, providing plausible causes and actionable solutions.

Troubleshooting Guide

Issue 1: Reaction Failure or Low Yield with Suspected Decomposition of Starting Material

Symptoms:

  • Your reaction does not proceed to completion, or the yield of the desired product is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple new, unidentified spots or peaks, suggesting degradation of the starting material.

  • A noticeable color change (e.g., darkening or yellowing) of the reaction mixture occurs upon heating.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Solvent-Induced Decomposition Protic solvents, especially under acidic or basic conditions, can promote the ring-opening of the oxetane moiety at elevated temperatures. The strained nature of the four-membered ring makes it susceptible to nucleophilic attack.Switch to an aprotic solvent with a suitable boiling point for the desired reaction temperature. Examples include THF, 2-methyl-THF, dioxane, toluene, or acetonitrile. Ensure the solvent is dry and degassed to prevent side reactions.
Thermal Degradation The combination of a primary alcohol and a secondary amine in the same molecule can lead to various thermal decomposition pathways, including intramolecular cyclization or intermolecular condensation reactions at high temperatures.Reduce the reflux temperature by choosing a lower-boiling solvent if the reaction chemistry allows. Alternatively, consider running the reaction at a lower temperature for a longer duration. If high temperatures are necessary, minimize the reaction time.
Oxidation The primary alcohol is susceptible to oxidation, especially in the presence of air (oxygen) and certain reagents or metal catalysts.[4][5] This can lead to the formation of an aldehyde or carboxylic acid, which may undergo further reactions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use degassed solvents.
Incompatible Reagents Strong acids or bases can catalyze the decomposition of the oxetane ring or promote other side reactions involving the alcohol and amine groups.Carefully consider the compatibility of all reagents with the functional groups of 2-[(Oxetan-3-yl)amino]ethan-1-ol. If a strong acid or base is required, consider using a milder alternative or adding it at a lower temperature before initiating reflux.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended reflux temperature for 2-[(Oxetan-3-yl)amino]ethan-1-ol?

While there is no universally defined maximum temperature due to its dependence on the solvent and other reagents present, it is advisable to exercise caution with temperatures exceeding 100-120°C. The oxetane ring, while more stable than an epoxide, is still a strained system.[3] If your desired reaction requires higher temperatures, it is crucial to perform a small-scale test reaction first to assess the stability of the starting material under your specific conditions.

Q2: Can I use protic solvents like ethanol or isopropanol for refluxing 2-[(Oxetan-3-yl)amino]ethan-1-ol?

Using protic solvents is generally not recommended, especially for prolonged reflux times. Protic solvents can act as nucleophiles and, particularly in the presence of acidic or basic catalysts, can lead to the ring-opening of the oxetane. If a protic solvent is unavoidable, use the mildest possible reaction conditions and monitor the reaction closely for the appearance of byproducts.

Q3: My reaction mixture turns dark brown upon reflux. What could be the cause?

A dark brown coloration often indicates decomposition. This could be due to a variety of factors, including oxidation of the amine or alcohol functionalities, or more complex degradation pathways. To troubleshoot this, consider the following:

  • Run the reaction under an inert atmosphere.

  • Ensure your solvent is of high purity and free from peroxides.

  • Lower the reaction temperature.

  • Investigate the compatibility of your reagents with the starting material.

Q4: How can I monitor the stability of 2-[(Oxetan-3-yl)amino]ethan-1-ol during my reaction?

Regularly monitoring your reaction is key. Thin-layer chromatography (TLC) is a quick and effective method to track the consumption of your starting material and the formation of your product and any byproducts. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can provide valuable information on the masses of any new species being formed, which can help in identifying potential degradation products.

Q5: Are there any specific handling and storage recommendations to ensure the stability of 2-[(Oxetan-3-yl)amino]ethan-1-ol?

To maintain the integrity of your starting material, it is recommended to store 2-[(Oxetan-3-yl)amino]ethan-1-ol in a cool, dry, and dark place, preferably under an inert atmosphere.[6] Avoid prolonged exposure to air and moisture. For safe handling, always wear appropriate personal protective equipment (PPE), including gloves and eye protection, and work in a well-ventilated area or a chemical fume hood.[7]

Experimental Protocols

Protocol 1: Small-Scale Test for Thermal Stability

This protocol allows you to assess the stability of 2-[(Oxetan-3-yl)amino]ethan-1-ol under your proposed reflux conditions before committing to a larger scale reaction.

Materials:

  • 2-[(Oxetan-3-yl)amino]ethan-1-ol

  • Proposed reaction solvent

  • Inert gas supply (Nitrogen or Argon)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • LC-MS vials

Procedure:

  • To a small round-bottom flask, add a known amount of 2-[(Oxetan-3-yl)amino]ethan-1-ol (e.g., 50 mg).

  • Add the proposed solvent (e.g., 2 mL).

  • Flush the flask with an inert gas and fit it with a reflux condenser.

  • Heat the mixture to the desired reflux temperature.

  • Take a small aliquot of the reaction mixture at time zero and then at regular intervals (e.g., 1 hour, 2 hours, 4 hours).

  • Analyze each aliquot by TLC and LC-MS to monitor for the appearance of new spots/peaks that would indicate decomposition.

  • Compare the results to a standard of the starting material that has not been heated.

Visualizing Potential Degradation Pathways and Troubleshooting

Potential Side Reactions During Reflux

Potential Side Reactions of 2-[(Oxetan-3-yl)amino]ethan-1-ol Under Reflux A 2-[(Oxetan-3-yl)amino]ethan-1-ol B Oxidation (O2, heat) A->B D Ring Opening (Protic Solvent, Acid/Base) A->D F Intermolecular Condensation (High Temp) A->F C Aldehyde/Carboxylic Acid B->C E Diol Product D->E G Dimer/Oligomer F->G

Caption: Potential degradation pathways for 2-[(Oxetan-3-yl)amino]ethan-1-ol under thermal stress.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckSM Analyze Crude Mixture: Starting Material (SM) present? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes High Amount SM_No No CheckSM->SM_No Low/No Amount Action_Temp Reduce Reflux Temperature SM_Yes->Action_Temp Decomp Multiple Unidentified Products? SM_No->Decomp Decomp_Yes Yes Decomp->Decomp_Yes Decomp_No No Decomp->Decomp_No Action_Solvent Switch to Aprotic Solvent Decomp_Yes->Action_Solvent Action_Inert Use Inert Atmosphere Decomp_Yes->Action_Inert Action_Reagent Check Reagent Compatibility Decomp_No->Action_Reagent End Re-run Experiment Action_Temp->End Action_Solvent->End Action_Inert->End Action_Reagent->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
  • Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved from [Link]

  • Malmesbury Education. (2020, January 17). Reflux - Oxidation of Ethanol - Chemistry A-level Practial [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). oxidation of alcohols. Chemguide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • MDPI. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Retrieved from [Link]

  • NTNU. (n.d.). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas. Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Differentiating Oxetane Ether and Amine Moieties Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and materials science, the precise identification of functional groups is a critical step in molecular characterization. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for this purpose, providing rapid and non-destructive analysis. This guide offers an in-depth comparative analysis of the characteristic IR absorption bands for the oxetane ether linkage and the various classes of amines. By understanding their unique spectral fingerprints and potential overlaps, researchers can confidently distinguish these crucial functionalities.

The Principles of Molecular Vibration in IR Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. The resulting IR spectrum, a plot of light absorbance or transmittance versus wavenumber (cm⁻¹), reveals a pattern of absorption bands. The position, intensity, and shape of these bands are characteristic of the functional groups present, offering a veritable "molecular fingerprint."

The Spectral Signature of the Strained Oxetane Ether

The oxetane ring, a four-membered cyclic ether, is an increasingly important structural motif in medicinal chemistry. Its inherent ring strain significantly influences its vibrational frequencies, giving rise to a highly diagnostic IR absorption band. The most prominent feature of the oxetane moiety is the asymmetric C-O-C stretching vibration. Due to the ring strain, this band typically appears as a strong and sharp absorption in the range of 980-960 cm⁻¹ . This is at a notably lower frequency than the C-O-C stretch observed in less strained cyclic ethers, such as tetrahydrofuran (THF), which absorbs around 1070 cm⁻¹, or acyclic ethers that typically show a broad band in the 1260-1000 cm⁻¹ region. For the parent, unsubstituted oxetane, high-resolution studies have identified the C-O asymmetric stretch at approximately 1008 cm⁻¹.[1][2]

Distinguishing Primary, Secondary, and Tertiary Amines by IR Spectroscopy

Amines are categorized as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of carbon-containing groups bonded to the nitrogen atom. Each class presents a distinct set of features in the IR spectrum, primarily related to the N-H bond.

Primary Amines (R-NH₂)

Primary amines are readily identified by the presence of two N-H bonds. This results in two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[3][4] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric N-H stretch, creating a characteristic doublet. Additionally, a strong N-H scissoring (bending) vibration is typically observed in the 1650-1580 cm⁻¹ region.[5] A broader N-H wagging band can also be present in the 910-665 cm⁻¹ range.[5]

Secondary Amines (R₂-NH)

With only one N-H bond, secondary amines exhibit a single, generally weaker N-H stretching band in the 3500-3300 cm⁻¹ range.[3][4] The N-H bending vibration for secondary amines is found between 1580-1490 cm⁻¹ and is typically less intense than the scissoring band of primary amines.

Tertiary Amines (R₃-N)

Tertiary amines lack N-H bonds and, therefore, do not show any absorption in the N-H stretching region (3500-3300 cm⁻¹).[3][4] This absence of a signal is a key identifying feature. While C-N stretching vibrations for tertiary amines do occur in the 1250-1020 cm⁻¹ region, these bands are often weak and can be obscured by other absorptions in the fingerprint region, making them less reliable for definitive identification on their own.[5]

A Comparative Guide to Spectral Differentiation

The most straightforward differentiation between an oxetane and a primary or secondary amine is the presence of N-H stretching bands in the 3500-3300 cm⁻¹ region of the amine spectra. A challenge arises when distinguishing an oxetane from a tertiary amine, as both lack these N-H stretching absorptions. In this case, the fingerprint region becomes paramount. The strong, sharp C-O-C stretching band of the oxetane ring between 980-960 cm⁻¹ is the key diagnostic feature.[1][2] While the C-N stretching of a tertiary amine may appear in a similar region, it is typically of weaker intensity.

Table 1: Comparative IR Absorption Bands for Oxetane and Amines

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Intensity & Shape
Oxetane Ether Asymmetric C-O-C Stretch980-960Strong, Sharp
Primary Amine N-H Stretch3500-3300 (doublet)Medium to Strong, Sharp
N-H Scissor1650-1580Strong
Secondary Amine N-H Stretch3500-3300 (singlet)Weak to Medium, Sharp
N-H Bend1580-1490Weak to Medium
Tertiary Amine C-N Stretch1250-1020Weak to Medium

Experimental Protocols for Reliable IR Analysis

To ensure the integrity of your spectral data, a meticulous and validated experimental approach is crucial.

Step-by-Step Methodology for Sample Preparation and Analysis
  • Sample Preparation:

    • Liquid Samples: A thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. Press the mixture in a die using a hydraulic press to form a transparent pellet.

    • Solid Samples (Nujol Mull): Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates. A reference spectrum of Nujol should be acquired as it has its own characteristic C-H absorption bands.

  • Instrumental Setup:

    • Ensure the sample compartment of the FTIR spectrometer is clean and dry.

    • Perform a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

  • Spectral Acquisition:

    • Place the prepared sample in the instrument's sample holder.

    • Acquire the spectrum, typically co-adding 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Examine the acquired spectrum, paying close attention to the diagnostic regions outlined in Table 1.

    • Compare the peak positions, shapes, and intensities with reference spectra from reliable databases to confirm the presence or absence of the functional groups of interest.

Workflow for Differentiating Oxetane and Amine Functional Groups

workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis cluster_id Identification prep Prepare Sample (Thin Film, KBr Pellet, or Nujol Mull) acquire Acquire IR Spectrum prep->acquire check_NH Examine 3500-3300 cm⁻¹ Region For N-H Stretch acquire->check_NH check_COC Examine 980-960 cm⁻¹ Region For Strong, Sharp C-O-C Stretch check_NH->check_COC No pri_sec_amine Primary or Secondary Amine check_NH->pri_sec_amine Yes oxetane Oxetane Ether check_COC->oxetane Yes tert_amine Tertiary Amine or Other Functionality check_COC->tert_amine No

Figure 1. A systematic workflow for the identification of oxetane and amine functional groups using IR spectroscopy.

Conclusion

Infrared spectroscopy provides a definitive and efficient means of distinguishing oxetane ethers from primary, secondary, and tertiary amines. The key to successful identification lies in a systematic examination of the IR spectrum, with particular attention to the N-H stretching region for the initial classification of amines, and the fingerprint region for the characteristic C-O-C stretch of the oxetane ring. By adhering to rigorous experimental protocols and a logical interpretive workflow, researchers can confidently characterize their molecules, facilitating advancements in drug discovery and materials science.

References

  • Winnewisser, M., Kunzmann, M., Lock, M., & Winnewisser, B. P. (2001). The high-resolution FIR-spectrum of oxetane. Journal of Molecular Structure, 561(1–3), 1–15.
  • Banhegyi, G., Fogarasi, G., & Pulay, P. (1983). Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. Journal of Molecular Structure: THEOCHEM, 92(3-4), 333-346.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (2018).
  • Larkin, P. J. (2017).

Sources

A Comparative Guide to N-Oxetanyl and N-Isopropyl Substituents: A Bioisosteric Approach to Optimizing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Bioisosterism in Drug Discovery

In the intricate process of drug discovery, the journey from a promising hit compound to a clinical candidate is often a meticulous exercise in multiparameter optimization. Medicinal chemists are tasked with fine-tuning a molecule's properties to enhance potency, selectivity, and pharmacokinetic performance while minimizing toxicity. A cornerstone of this effort is the principle of bioisosterism, where one functional group is replaced with another that retains similar biological activity but possesses a different, often more favorable, physicochemical profile.

The N-isopropyl group, a common substituent, is valued for its ability to provide steric bulk and fill hydrophobic pockets within target proteins[1][2]. However, its lipophilic nature and susceptibility to metabolic oxidation can present significant liabilities, leading to poor solubility and rapid clearance. In response, the N-oxetanyl moiety has emerged as a powerful bioisosteric replacement.[3][4] This guide provides a comprehensive, data-driven comparison of the N-oxetanyl and N-isopropyl substituents, offering researchers and drug developers insights into how this strategic swap can address key developability challenges. We will delve into the profound effects on physicochemical properties, metabolic stability, and cell permeability, supported by experimental data and detailed protocols.

Part 1: Physicochemical Property Modulation

The decision to replace an N-isopropyl with an N-oxetanyl group is fundamentally driven by the desire to modulate a compound's physical properties. The introduction of the four-membered cyclic ether has predictable and often dramatic effects on lipophilicity, solubility, and the basicity of the adjacent nitrogen atom.[5][6]

Lipophilicity and Aqueous Solubility

A primary drawback of alkyl groups like isopropyl is the associated increase in lipophilicity, which can negatively impact aqueous solubility and contribute to off-target effects. The N-oxetanyl group offers a compelling solution by providing steric bulk without a corresponding lipophilicity penalty.[7][8] The embedded oxygen atom acts as a hydrogen bond acceptor and introduces significant polarity, leading to a marked reduction in the octanol-water partition coefficient (LogP/LogD) and a substantial increase in aqueous solubility.[3][9][10]

The rationale behind this choice is clear: improving solubility enhances the potential for oral bioavailability and simplifies formulation for intravenous administration. Studies have shown that replacing a gem-dimethyl group (a close surrogate for isopropyl in many contexts) with an oxetane can increase aqueous solubility by factors ranging from 4 to over 4000, depending on the molecular scaffold.[9][10]

Basicity (pKa) Reduction

Perhaps the most significant and synthetically useful consequence of installing an N-oxetanyl group is the profound reduction in the basicity of the parent amine. The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect through the short sigma-bond framework.[11] This effect decreases the electron density on the nitrogen atom, making its lone pair less available for protonation.

This pKa modulation is a critical tool for medicinal chemists. High amine basicity (pKa > 8.5) can lead to poor cell permeability, increased potential for phospholipidosis, and off-target activity at aminergic G protein-coupled receptors (GPCRs). By lowering the pKa into a more physiologically optimal range (typically 6-8), the N-oxetanyl substituent can mitigate these risks without sacrificing other important properties. For example, the introduction of an oxetane alpha to an amine has been shown to reduce the pKa by as much as 2.7 units.[11] In the development of the SYK kinase inhibitor lanraplenib, swapping an ethyl group on a piperazine nitrogen for an oxetane reduced the calculated pKa from 8.0 to 6.4, which was instrumental in improving cellular selectivity.[3][5]

Table 1: Comparative Physicochemical Properties of N-Oxetanyl vs. N-Isopropyl Groups

PropertyN-Isopropyl MoietyN-Oxetanyl MoietyRationale for Change & Impact
Lipophilicity (LogD7.4) HigherLowerThe polar oxygen atom in the oxetane ring reduces lipophilicity, improving the overall ADME profile.[1][12]
Aqueous Solubility LowerHigherIncreased polarity and hydrogen bond accepting capability lead to significant gains in solubility.[3][9]
Amine Basicity (pKa) Higher (Typical)Lower (by 1-3 pKa units)Strong inductive electron-withdrawing effect from the oxetane oxygen reduces basicity, mitigating toxicity risks.[11][13]
Metabolic Stability Susceptible to CYP450 oxidationGenerally more stableBlocks common sites of metabolic oxidation, leading to lower clearance and improved half-life.[4][9]
Hydrogen Bond Capacity None (Donor/Acceptor)Acts as a Hydrogen Bond AcceptorThe ether oxygen can form hydrogen bonds, potentially improving solubility and target interactions.[6][7]

Part 2: Impact on Pharmacokinetic Profile (ADME)

A favorable physicochemical profile directly translates to an improved pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. Here, the N-oxetanyl substituent offers distinct advantages over the N-isopropyl group, particularly concerning metabolic stability.

Enhancing Metabolic Stability

The methyl groups of an N-isopropyl substituent are classic sites for Phase I metabolism, specifically cytochrome P450 (CYP450)-mediated hydroxylation. This metabolic pathway often leads to rapid clearance of the drug from the body, resulting in a short half-life and poor oral bioavailability.

The N-oxetanyl group serves as an excellent metabolic shield.[14][15] By replacing the isopropyl moiety, the primary sites of oxidation are removed. The oxetane ring itself is generally robust and resistant to metabolic degradation.[3][9] This strategic replacement can redirect metabolism away from the parent molecule, significantly lowering intrinsic clearance (CLint) and improving the compound's overall exposure in vivo. This is a self-validating system; if a compound's primary metabolic liability is oxidation at the N-isopropyl position, its replacement with an N-oxetanyl group should directly lead to a measurable decrease in microsomal clearance.

G cluster_0 N-Isopropyl Metabolism cluster_1 N-Oxetanyl Stability N_Isopropyl R-NH-CH(CH₃)₂ (N-Isopropyl Compound) CYP450 CYP450 Enzymes (e.g., CYP3A4) N_Isopropyl->CYP450 Oxidation Metabolite R-NH-CH(CH₃)(CH₂OH) (Hydroxylated Metabolite) - Rapid Clearance - Potential for Inactivation CYP450->Metabolite N_Oxetanyl R-NH-(C₃H₅O) (N-Oxetanyl Analog) CYP450_2 CYP450 Enzymes N_Oxetanyl->CYP450_2 Resistant to Oxidation Stable Metabolically Stable - Reduced Clearance - Improved Half-life CYP450_2->Stable

Caption: Metabolic fate comparison of N-isopropyl vs. N-oxetanyl groups.

Modulating Cell Permeability

The relationship between the N-oxetanyl substituent and cell permeability is more nuanced. The increased polarity and reduced lipophilicity that benefit solubility might intuitively suggest a decrease in passive diffusion across the lipid bilayers of cell membranes.[16] However, the outcome is highly dependent on the overall molecular context.

In many cases, permeability is maintained or even enhanced.[3][11] This can be attributed to several factors:

  • pKa Reduction: By lowering the amine's pKa, a larger fraction of the compound exists in its neutral, more membrane-permeant form at physiological pH (7.4).

  • Transcellular vs. Paracellular Route: While high polarity can hinder passive diffusion, it may favor other transport mechanisms.

  • Optimal Lipophilicity Window: The goal is not maximal lipophilicity, but an optimal balance. The N-oxetanyl group can move a highly lipophilic molecule back into a more favorable LogD range for permeability.

The SYK inhibitor lanraplenib, for example, exhibited high Caco-2 permeability despite the introduction of the polar N-oxetanyl group, demonstrating that this modification can be made without compromising cell penetration.[5][17]

Part 3: Experimental Protocols

To empirically validate the benefits of the N-oxetanyl for N-isopropyl substitution, standardized in vitro assays are essential. The following protocols describe robust, self-validating methods for assessing metabolic stability and cell permeability.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with HLM, a key indicator of metabolic stability.

Methodology:

  • Compound Preparation: Prepare stock solutions of the N-isopropyl compound and its N-oxetanyl analog in DMSO (e.g., 10 mM). Create intermediate solutions in acetonitrile or methanol.

  • Incubation Mixture Preparation:

    • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and pooled Human Liver Microsomes (final concentration ~0.5 mg/mL).

    • Prepare parallel wells without the NADPH cofactor (negative control) to assess non-enzymatic degradation.

  • Initiation of Reaction: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-4 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as: 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Expected Outcome: The N-oxetanyl analog is expected to show a significantly lower CLint value compared to its N-isopropyl counterpart, confirming its enhanced metabolic stability.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium, providing the apparent permeability coefficient (Papp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a pre-defined threshold (e.g., >250 Ω·cm²) to ensure tight junction integrity.

    • Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Compound Dosing:

    • Prepare dosing solutions of the test compounds in the transport buffer (e.g., 10 µM).

    • For Apical-to-Basolateral (A→B) permeability, add the dosing solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For Basolateral-to-Apical (B→A) permeability, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber, replacing the volume with fresh buffer. A sample is also taken from the donor chamber at the beginning and end of the experiment.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in all samples.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound may be a substrate for active efflux transporters.

Caption: Workflow for the Caco-2 cell permeability assay.

Part 4: Case Studies & Synthetic Considerations

Case Study: SYK Inhibitor Lanraplenib

The development of spleen tyrosine kinase (SYK) inhibitors provides a compelling real-world example. An early lead compound featured a 4-ethyl-piperazine moiety, which conferred metabolic stability but also high basicity (pKa ~8.0), leading to poor T-cell vs. B-cell selectivity.[11] By replacing the N-ethyl group with an N-oxetanyl group to create lanraplenib, the medicinal chemistry team achieved several critical improvements simultaneously:

  • pKa Reduction: The pKa was lowered to a more favorable 6.4.[3][5]

  • Selectivity Doubled: The reduced basicity led to a twofold increase in T/B cell selectivity.[5][11]

  • Favorable PK: High solubility and Caco-2 permeability were maintained, contributing to a good overall pharmacokinetic profile.[5][11]

Synthetic Accessibility

A practical consideration for any bioisosteric replacement is synthetic tractability. While N-isopropylation is a straightforward process (e.g., reductive amination with acetone), the synthesis of N-oxetanyl compounds is also highly accessible. The most common building blocks are commercially available oxetan-3-one and 3-amino-oxetane.[3][5] N-alkylation can be readily achieved via reductive amination of a primary amine with oxetan-3-one, a robust and widely used transformation in medicinal chemistry.[3]

Conclusion

The strategic replacement of an N-isopropyl group with an N-oxetanyl bioisostere is a powerful and validated tactic in modern drug discovery. This single, targeted modification can concurrently address multiple liabilities often associated with alkyl groups. The N-oxetanyl moiety effectively reduces lipophilicity, dramatically increases aqueous solubility, and lowers amine basicity, all while serving as a robust metabolic shield.[4][18] While its impact on cell permeability must be evaluated on a case-by-case basis, the profound benefits for a compound's overall physicochemical and pharmacokinetic profile are clear. By understanding the principles outlined in this guide and employing the described experimental workflows, researchers can effectively leverage the N-oxetanyl substituent to accelerate the development of safer and more effective drug candidates.

References

  • Verdonk, M. L., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 55(21), 9487–9496. Available at: [Link]

  • AEMCHEM. (2024). What are the pharmaceutical properties of N-Isopropylbenzylamine? Knowledge. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of cell permeability across the different linker types. Oxetane/ketone pairs indicated by linking line. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Isopropylbenzylamine in Modern Organic Synthesis. Available at: [Link]

  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12514–12547. Available at: [Link]

  • Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12065–12132. Available at: [Link]

  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025? Available at: [Link]

  • ResearchGate. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. ResearchGate. Available at: [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. Available at: [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • ChemRxiv. (n.d.). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. Available at: [Link]

  • PubMed. (1988). An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity. Drug Design and Delivery. Available at: [Link]

  • National Institutes of Health. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. Available at: [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. Available at: [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]

  • Cardiff University. (2021). Predicting the Membrane Permeability of Fentanyl and Its Analogues by Molecular Dynamics Simulations. ORCA. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[(Oxetan-3-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Safe Handling & Logistics for 2-[(Oxetan-3-yl)amino]ethan-1-ol Audience: Researchers, Scientists, and Drug Discovery Professionals.[1]

Introduction: The Molecule & The Mission

As a Senior Application Scientist, I often see 2-[(Oxetan-3-yl)amino]ethan-1-ol treated simply as "another reagent." This is a mistake. This molecule is a high-value pharmacophore building block, often employed as a bioisostere to modulate lipophilicity and metabolic stability in drug candidates.

However, its utility comes with a specific chemical trade-off: Ring Strain. The oxetane ring provides desirable physicochemical properties but introduces a latent reactivity—specifically acid-catalyzed ring opening—that dictates our safety and handling protocols.

This guide moves beyond generic safety advice. It connects the chemical structure of the reagent to the operational logic required to handle it safely and efficiently.

Hazard Profiling: The "Why" Behind the Protocol

To handle this compound safely, we must deconstruct it into its functional risks. We are not just handling a white powder; we are managing two distinct chemical behaviors.

Functional GroupAssociated HazardOperational Implication
Secondary Amine Irritant / Corrosive High pH nature capable of denaturing proteins (skin/eye damage). Potential sensitizer.[2]
Oxetane Ring Acid Sensitivity Latent instability.[3] Contact with strong acids (Lewis or Brønsted) can trigger exothermic ring-opening polymerization.
Ethanol Chain Hygroscopicity Likely to absorb atmospheric moisture, altering stoichiometry and potentially degrading the oxetane over time.

The Core Risk: The primary acute risk is chemical burns/irritation to mucous membranes (eyes/lungs). The primary process risk is uncontrolled exotherm if mixed with acidic waste streams.

Personal Protective Equipment (PPE) Matrix

PPE is not a uniform; it is a barrier system selected based on permeation kinetics. For amino-oxetanes, we prioritize protection against alkaline hydrolysis of skin lipids.

PPE Selection Guide
Protection Layer Standard Operation (Weighing <1g)High-Intensity Operation (Scale-up >10g or Solubilization)Scientific Rationale
Hand Protection Nitrile (4 mil) Double Nitrile or Nitrile (8 mil) Why: Aliphatic amines can permeate thin nitrile. Double gloving creates a "sacrificial layer" that allows you to change the outer glove immediately upon contamination without exposing skin.
Eye Protection Safety Glasses (Side Shields)Chemical Goggles + Face Shield Why: Amines are "seekers" of moisture. Vapors or dust will track to the lachrymal fluid in the eye, causing immediate stinging. Goggles seal this pathway.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Why: Inhalation of amine dust causes respiratory sensitization. N95s are insufficient for vapors; engineering controls (hood) are mandatory.
Body Lab Coat (Poly/Cotton)Tyvek® Sleeves or ApronWhy: Cotton absorbs liquids, holding the irritant against the skin. Tyvek repels splashes during high-volume transfers.

Operational Protocol: Step-by-Step

This workflow is designed to minimize static discharge (which scatters the powder) and moisture uptake.

Phase 1: Receipt & Storage
  • Inspect: Upon receipt, check the bottle for pressure buildup (rare, but possible if decomposition occurred).

  • Seal: Parafilm is insufficient. Use electrical tape or a secondary containment bag to prevent moisture ingress.

  • Temp: Store at 2–8°C . Cold storage slows potential slow-onset ring opening or oxidation of the amine.

Phase 2: Weighing & Transfer
  • The Static Problem: Amino-alcohols often carry significant static charge.

  • The Fix: Use an anti-static gun on the weigh boat before taring.

  • Technique: Do not pour. Use a stainless steel spatula. If the solid is clumpy (hygroscopic effect), break gently; do not grind vigorously, as mechanical stress can theoretically activate strained rings (though unlikely at this scale, it is bad practice).

Phase 3: Solubilization
  • Solvent Choice: DMSO or Methanol are standard.

  • Exotherm Check: Dissolution of amines in protic solvents can be exothermic. Add solvent slowly to the solid, not solid to solvent, to control the heat sink.

Critical Visualization: Logic & Emergency Flows

Diagram A: Risk Assessment Logic

This diagram illustrates the decision-making process based on the chemical's structure.

RiskLogic Chemical 2-[(Oxetan-3-yl)amino]ethan-1-ol Structure1 Secondary Amine Chemical->Structure1 Structure2 Oxetane Ring Chemical->Structure2 Hazard1 Alkaline/Irritant Structure1->Hazard1 Causes Hazard2 Acid Sensitive Structure2->Hazard2 Causes Control1 PPE: Nitrile + Goggles Hazard1->Control1 Mitigated By Control2 Process: No Acid Waste Hazard2->Control2 Mitigated By

Caption: Structural decomposition of hazards linking chemical features to specific safety controls.

Diagram B: Emergency Response Workflow

A self-validating workflow for spill or exposure events.

EmergencyFlow Event Exposure / Spill Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Spill Bench Spill Event->Spill ActionSkin Flush 15min (Soap + Water) Skin->ActionSkin ActionEye Flush 15min (Eyewash Station) Eye->ActionEye ActionSpill Absorb with Vermiculite (NO Paper Towels) Spill->ActionSpill Medical Seek Medical Attention ActionSkin->Medical ActionEye->Medical Disposal Dispose as Basic Organic Waste ActionSpill->Disposal

Caption: Immediate response actions. Note the prohibition of paper towels for spills (combustible with amines).

Disposal: The "Cradle-to-Grave" Responsibility

Disposal is the most common point of failure for oxetane chemistry.

  • Segregation Rule: NEVER dispose of this chemical in a container with Acidic Waste (e.g., waste from TFA deprotections or HCl workups).

    • Mechanism:[4][5][6] Acid + Oxetane

      
       Ring Opening 
      
      
      
      Polymerization
      
      
      Heat. In a sealed waste drum, this can cause rupture.[4]
  • Correct Stream: Dispose of in Basic/Alkaline Organic Waste or General Organic Waste (if neutral).

  • Labeling: Clearly tag the waste container with "Contains Strained Rings/Amines."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Aminoethanol (Structural Analog). Retrieved from [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[6] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Oxetan-3-yl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(Oxetan-3-yl)amino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.